molecular formula C27H24N6 B560090 Miransertib CAS No. 1313881-70-7

Miransertib

货号: B560090
CAS 编号: 1313881-70-7
分子量: 432.5 g/mol
InChI 键: HNFMVVHMKGFCMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

米兰瑟替布通过选择性抑制Akt激酶发挥作用。Akt是磷脂酰肌醇 3-激酶 (PI3K) 信号通路的关键效应器,该通路调节各种细胞过程,包括细胞生长、存活和代谢。 通过结合Akt的变构位点,米兰瑟替布阻止其活化及其随后对下游靶点的磷酸化 .

米兰瑟替布对Akt的抑制导致Akt介导的信号通路的抑制,从而导致细胞增殖减少、凋亡增加和肿瘤生长减少。 此外,米兰瑟替布已被证明在某些细胞环境中增强自噬,这有助于其治疗作用 .

生化分析

Biochemical Properties

Miransertib plays a significant role in biochemical reactions by inhibiting the AKT pathway . AKT is a critical effector of the phosphoinositide 3-kinase (PI3K) signaling cascade, which regulates a number of oncogenic functions, including cell survival . This compound interacts with AKT, leading to the inhibition of this pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the AKT pathway, this compound can disrupt the normal functioning of cells, potentially leading to the death of cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves binding to AKT and inhibiting its activity . This inhibition can lead to changes in gene expression and disrupt the normal functioning of cells

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In one study, this compound was administered to L. donovani infected mice, and it effectively reduced the parasite burden in livers and spleens

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In one study, this compound was administered to mice infected with L. donovani, and it effectively reduced the parasite burden

Metabolic Pathways

This compound is involved in the PI3K-AKT-mTOR pathway . It interacts with AKT, leading to the inhibition of this pathway . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Given its role as an AKT inhibitor, it is likely that it is transported to areas of the cell where AKT is present .

Subcellular Localization

The subcellular localization of this compound is likely to be in areas of the cell where AKT is present, given its role as an AKT inhibitor

准备方法

米兰瑟替布的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保所需的产物产率和纯度 .

米兰瑟替布的工业生产方法旨在优化合成工艺以进行大规模生产。 这包括使用高通量反应器、连续流化学和先进的纯化技术,以确保一致的产品质量和可扩展性 .

化学反应分析

米兰瑟替布经历各种化学反应,包括:

    氧化: 米兰瑟替布可以在特定条件下被氧化以形成氧化衍生物。常用的氧化剂包括过氧化氢和其他氧化剂。

    还原: 还原反应可以使用硼氢化钠或氢化锂铝等还原剂进行,以产生米兰瑟替布的还原形式。

    取代: 取代反应涉及取代米兰瑟替布分子上的特定官能团。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可以产生米兰瑟替布的脱羟基形式 .

科学研究应用

米兰瑟替布具有广泛的科学研究应用,包括:

    化学: 米兰瑟替布用作化学探针来研究Akt信号通路及其在各种细胞过程中的作用。它帮助研究人员了解Akt介导的功能背后的分子机制。

    生物学: 在生物学研究中,米兰瑟替布用于研究Akt抑制对细胞增殖、存活和凋亡的影响。

    医学: 临床上,米兰瑟替布正在评估其治疗PI3K/Akt驱动的肿瘤、普罗泰斯综合征和PIK3CA相关过度生长谱系疾病的治疗潜力。

    工业: 在制药行业,米兰瑟替布正在开发成为各种适应症的潜在候选药物。

相似化合物的比较

米兰瑟替布是Akt抑制剂类的一员,其中包括MK-2206、卡匹维塞替布 (AZD5363) 和伊帕替塞替布等其他化合物。 这些化合物通过靶向Akt激酶具有相似的作用机制,但它们在选择性、效力、药代动力学特性方面有所不同 .

    MK-2206: 一种变构Akt抑制剂,与米兰瑟替布相比具有不同的结合特性。它在癌症的临床前模型中显示出疗效,但具有不同的药代动力学特性。

    卡匹维塞替布 (AZD5363): 一种ATP竞争性Akt抑制剂,已在Akt1 E17K突变型肿瘤患者中显示出临床活性。它在结合模式和选择性方面与米兰瑟替布不同。

    伊帕替塞替布: 另一种ATP竞争性Akt抑制剂,对不同Akt亚型具有更广泛的活性。 .

米兰瑟替布的独特之处在于它对Akt的选择性变构抑制,这与ATP竞争性抑制剂相比提供了独特的机制。 这种选择性可能在减少脱靶效应和提高安全性方面提供优势 .

属性

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFMVVHMKGFCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313881-70-7
Record name Miransertib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miransertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRANSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。